Product packaging for 1,3-Dichloro-2-(chloromethoxy)propane(Cat. No.:CAS No. 53883-86-6)

1,3-Dichloro-2-(chloromethoxy)propane

Cat. No.: B13759148
CAS No.: 53883-86-6
M. Wt: 177.45 g/mol
InChI Key: PGDSPXTUIGPRJZ-UHFFFAOYSA-N
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Description

Contextual Overview of Organochlorine Compounds in Synthetic Chemistry

Organochlorine compounds, characterized by the presence of at least one carbon-chlorine bond, represent a diverse class of molecules with a rich history in organic chemistry. wikipedia.org Their utility spans a wide array of applications, from solvents and polymers to pharmaceuticals and agrochemicals. nih.govresearchgate.net The introduction of chlorine atoms into an organic framework can significantly alter its physical and chemical properties, including polarity, reactivity, and biological activity. wikipedia.org In synthetic chemistry, the carbon-chlorine bond serves as a versatile functional handle, enabling a variety of transformations such as nucleophilic substitutions, eliminations, and cross-coupling reactions. This reactivity makes organochlorines valuable precursors and intermediates in the synthesis of more complex molecules. wikipedia.org

Significance of Chlorinated Ethers as Synthetic Intermediates

Chlorinated ethers, a subclass of organochlorines, are distinguished by the presence of both an ether linkage and a carbon-chlorine bond. The juxtaposition of these two functional groups imparts unique reactivity to these molecules. The ether oxygen can influence the reactivity of the chlorinated carbon, and the chlorine atom, in turn, can affect the stability and cleavage of the ether bond. A particularly important group within this class is the α-chloroethers, where the chlorine atom is attached to the carbon adjacent to the ether oxygen. This structural motif renders the chlorine atom highly susceptible to nucleophilic displacement, making α-chloroethers potent alkylating agents. This reactivity is harnessed in a variety of synthetic transformations, including the introduction of alkoxymethyl protecting groups and the formation of carbon-carbon bonds.

Current Research Paradigms for Complex Halogenated Compounds

Modern research in the field of halogenated compounds is focused on the development of more efficient, selective, and environmentally benign methods for their synthesis and functionalization. Key areas of investigation include the development of novel catalytic systems for halogenation, the exploration of stereoselective halogenation reactions, and the design of new halogenated building blocks for organic synthesis. There is also a growing interest in understanding the role of halogen bonding in supramolecular chemistry and materials science. Furthermore, computational studies are increasingly being employed to predict the reactivity and properties of complex halogenated molecules, aiding in the design of new synthetic strategies.

Scope and Objectives of Research on 1,3-Dichloro-2-(chloromethoxy)propane

The primary objective of this article is to provide a detailed examination of the chemical compound this compound. While this specific molecule may not be as extensively studied as other halogenated compounds, its structure suggests potential as a valuable synthetic intermediate. This article aims to collate and present the available information regarding its synthesis, chemical properties, and potential reactivity, drawing upon data for closely related structures where direct information is unavailable. The overarching goal is to highlight the potential utility of this and similar polychlorinated ethers in the broader context of modern organic synthesis.

Chemical Profile of this compound

PropertyValue
CAS Number 53883-86-6
Molecular Formula C4H7Cl3O
Molecular Weight 177.46 g/mol

Synthesis of this compound

The synthesis of this compound has been reported via the reaction of 1,3-dichloro-2-propanol (B29581) with paraformaldehyde in the presence of hydrogen chloride. chemicalbook.com

Reaction Scheme:

(ClCH₂)₂CHOH + (CH₂O)n + HCl → (ClCH₂)₂CHOCH₂Cl + H₂O

A detailed synthetic procedure involves cooling a mixture of 1,3-dichloro-2-propanol and paraformaldehyde in dichloromethane (B109758) to -5°C. chemicalbook.com Gaseous hydrogen chloride is then bubbled through the mixture, which is subsequently kept at -8°C for an extended period. chemicalbook.com After the reaction is complete, the mixture is worked up by washing with aqueous sodium hydroxide (B78521) and removing the solvent under reduced pressure to yield 2-(chloromethoxy)-1,3-dichloropropane as a colorless liquid. chemicalbook.com A high yield of 96.1% has been reported for this transformation. chemicalbook.com

Physicochemical Properties and Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on the known spectroscopic data of its precursor, 1,3-dichloro-2-propanol, and general principles of spectroscopy, the expected spectral characteristics can be inferred.

Inferred Spectroscopic Data:

Spectroscopic TechniqueExpected Features for this compound
¹H NMR Signals corresponding to the methoxy (B1213986) protons (OCH₂Cl), the methine proton (CHO), and the methylene (B1212753) protons (CH₂Cl). The chemical shifts would be influenced by the electronegative chlorine and oxygen atoms.
¹³C NMR Resonances for the three distinct carbon environments: the chloromethyl carbons, the methine carbon, and the chloromethoxy carbon.
IR Spectroscopy Characteristic C-O-C stretching vibrations for the ether linkage, C-Cl stretching frequencies, and C-H stretching and bending vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of three chlorine atoms. Fragmentation patterns would likely involve the loss of chlorine atoms and cleavage of the ether bond.

Reactivity and Potential Applications in Organic Synthesis

As an α-chloroether, this compound is expected to be a reactive alkylating agent. The chlorine atom of the chloromethoxy group is highly susceptible to nucleophilic attack, making this compound a potential precursor for the introduction of the (1,3-dichloropropan-2-oxy)methyl group onto various nucleophiles such as alcohols, amines, and thiols.

Furthermore, the presence of two additional chloro-substituents on the propane (B168953) backbone offers further opportunities for functionalization. These chlorine atoms are less reactive than the α-chloroether chlorine but can still undergo nucleophilic substitution or elimination reactions under appropriate conditions. This trifunctional nature makes this compound a potentially versatile building block for the synthesis of more complex molecules, including heterocycles and other functionalized ethers. For instance, it could serve as a precursor to various 1,3-disubstituted propanol (B110389) derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7Cl3O B13759148 1,3-Dichloro-2-(chloromethoxy)propane CAS No. 53883-86-6

Properties

IUPAC Name

1,3-dichloro-2-(chloromethoxy)propane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Cl3O/c5-1-4(2-6)8-3-7/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDSPXTUIGPRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)OCCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415841
Record name 1,3-Dichloro-2-(chloromethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.45 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53883-86-6
Record name 1,3-Dichloro-2-(chloromethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 1,3 Dichloro 2 Chloromethoxy Propane

Classical Synthetic Approaches for Chlorinated Ethers

The traditional synthesis of 1,3-Dichloro-2-(chloromethoxy)propane is rooted in fundamental organic reactions that have been refined over time to improve efficiency and yield. These methods typically involve the formation of an ether linkage with a chlorinated alcohol precursor.

Etherification Reactions Involving Halogenated Alcohols

A primary and effective method for the synthesis of this compound involves the direct etherification of a halogenated alcohol. The key precursor for this reaction is 1,3-dichloro-2-propanol (B29581). This starting material already contains the dichloropropyl backbone required for the final product. The reaction introduces the chloromethoxy group to the hydroxyl functionality of 1,3-dichloro-2-propanol.

Reactions Utilizing Formaldehyde (B43269) and Hydrogen Chloride Equivalents

A well-documented and high-yield synthesis of this compound utilizes paraformaldehyde and gaseous hydrogen chloride. phasetransfer.com In this process, 1,3-dichloro-2-propanol is reacted with paraformaldehyde in a suitable solvent, such as dichloromethane (B109758). The mixture is cooled, and hydrogen chloride gas is bubbled through it. This in-situ generation of a reactive chloromethylating agent is crucial for the formation of the chloromethoxy ether. The reaction is typically allowed to proceed for several hours at a low temperature to ensure high conversion and minimize side reactions. A subsequent workup, often involving washing with an aqueous base and drying, affords the desired product in high purity and yield. phasetransfer.com

A specific example of this synthesis is outlined in the table below:

Reactant 1Reactant 2ReagentSolventTemperatureReaction TimeYield
1,3-dichloro-2-propanolParaformaldehydeHydrogen Chloride (gas)Dichloromethane-8°C to -5°C14 hours96.1%
Data sourced from ChemicalBook synthesis report. phasetransfer.com

Comparative Analysis of Synthetic Efficiency and Selectivity

When comparing the synthesis of this compound to other chlorinated ethers, the efficiency and selectivity of the chosen method are paramount. The reaction of 1,3-dichloro-2-propanol with paraformaldehyde and hydrogen chloride demonstrates high efficiency, with reported yields exceeding 95%. phasetransfer.com This is a significant advantage over some other etherification methods that may suffer from lower yields or the formation of byproducts.

The selectivity of this reaction is also noteworthy. The use of a pre-functionalized substrate like 1,3-dichloro-2-propanol ensures that the chloromethoxy group is introduced at the desired position. This avoids the complexities of regioselectivity that can arise in the synthesis of other ethers from less specific starting materials. In contrast, classical methods like the Williamson ether synthesis, while versatile, can sometimes lead to elimination reactions as a competing pathway, especially with sterically hindered substrates.

Innovative Synthetic Route Development

While classical methods have proven effective, the field of organic synthesis is continually evolving, with a focus on developing more efficient, sustainable, and safer reactions.

Exploration of Novel Catalytic Systems for Ether Formation

Modern synthetic chemistry has seen the advent of various catalytic systems to facilitate ether formation. While specific novel catalysts for the synthesis of this compound are not extensively reported in the literature, broader trends in ether synthesis suggest potential avenues for innovation. For instance, the use of phase-transfer catalysis (PTC) has been shown to be effective in other chloromethylation and etherification reactions. iosrjournals.orgresearchgate.net A phase-transfer catalyst could potentially facilitate the reaction between an aqueous solution of formaldehyde and hydrogen chloride and an organic solution of 1,3-dichloro-2-propanol, possibly under milder conditions and with simplified workup procedures.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is a critical aspect of developing any synthetic route. For the synthesis of this compound, key parameters that could be optimized include temperature, reaction time, stoichiometry of reactants, and the choice of solvent. While the reported synthesis already boasts a high yield, further refinement could potentially reduce reaction times or allow for the use of more environmentally benign solvents. Techniques such as design of experiments (DoE) could be employed to systematically investigate the effects of multiple variables on the reaction outcome, leading to a more robust and efficient process. Furthermore, the application of flow chemistry could offer advantages in terms of heat and mass transfer, leading to improved control over the reaction and potentially higher purity of the final product. elveflow.com

Development of Environmentally Benign Synthetic Protocols

The traditional synthesis of this compound involves the reaction of 1,3-dichloro-2-propanol with paraformaldehyde and gaseous hydrogen chloride in a chlorinated solvent like dichloromethane. chemicalbook.com While effective, this method presents several environmental and safety concerns, including the use of a hazardous solvent and a corrosive gaseous reagent. The development of environmentally benign synthetic protocols aims to mitigate these issues by adhering to the principles of green chemistry.

Key areas of development for a greener synthesis of this compound could include:

Alternative Solvents: Replacing dichloromethane with greener alternatives such as supercritical fluids (e.g., CO2), ionic liquids, or bio-derived solvents could significantly reduce the environmental impact. The ideal solvent would have a low toxicity, be biodegradable, and be easily recyclable.

Catalyst Development: The use of solid acid catalysts could replace the need for gaseous hydrogen chloride, simplifying the reaction setup and reducing corrosion risks. Heterogeneous catalysts would also allow for easier separation from the reaction mixture and potential for reuse, minimizing waste.

Atom Economy: Investigating alternative reagents to paraformaldehyde that offer a higher atom economy would be beneficial. This ensures that a maximum proportion of the atoms from the reactants are incorporated into the final product, reducing the generation of byproducts.

Renewable Feedstocks: A significant advancement towards a more sustainable process involves the utilization of renewable starting materials. For instance, 1,3-dichloro-2-propanol, a key precursor, can be synthesized from glycerol (B35011), a byproduct of biodiesel production. ccsenet.org This approach not only utilizes a waste stream but also reduces the reliance on petroleum-based feedstocks.

The following table summarizes a conventional synthetic approach for this compound, highlighting areas for potential green chemistry improvements.

StepReagents & ConditionsGreen Chemistry Considerations
1 1,3-dichloro-2-propanol, paraformaldehyde, dichloromethane- Dichloromethane is a hazardous solvent. - Gaseous HCl is corrosive and difficult to handle.
2 Gaseous hydrogen chloride bubbled at -5°C- High energy input for cooling.
3 Maintained at -8°C for 14 hours- Long reaction time and continued energy consumption.
4 Workup with sodium sulfate (B86663) and washing with aqueous sodium hydroxide (B78521)- Generation of aqueous waste.

Precursor Chemistry and Starting Material Functionalization

The synthesis and functionalization of precursors are fundamental to the production of this compound. Halogenated propanes, particularly 1,3-dichloro-2-propanol, serve as versatile building blocks in organic synthesis.

Chemical Transformations of 1,3-Dichloro-2-propanol as a Key Precursor

1,3-Dichloro-2-propanol (1,3-DCP) is a significant chemical intermediate, not only for the synthesis of the title compound but also for a range of other valuable chemicals. ethz.chnih.gov Its utility stems from the presence of two chloro-substituents and a secondary alcohol functional group, which allow for a variety of chemical modifications.

One of the most important transformations of 1,3-DCP is its conversion to epichlorohydrin, a key monomer in the production of epoxy resins. nih.govsigmaaldrich.com This reaction is typically achieved through dehydrochlorination in the presence of a base. Furthermore, 1,3-DCP can be used to synthesize 1,3-dichloropropene, a soil fumigant, through a dehydration reaction. nih.gov

The table below outlines some of the key chemical transformations of 1,3-dichloro-2-propanol.

ProductReagents/ConditionsApplication
EpichlorohydrinBase (e.g., NaOH)Production of epoxy resins
1,3-DichloropropeneDehydrating agent (e.g., phosphoryl chloride)Soil fumigant
Synthetic GlycerolHydrolysisVarious industrial uses
Hydroxyl-N-tosylcyclamsDi(poly)-N-tosylamides, sodium ethoxideComplexing agents

Strategies for Selective Functionalization of Halogenated Propane (B168953) Derivatives

The selective functionalization of halogenated propane derivatives is a critical aspect of their synthetic utility. The presence of multiple halogen atoms, which can have different reactivities, allows for controlled, stepwise modifications. For instance, in a molecule like 1,3-dichloro-2-propanol, the hydroxyl group can be selectively reacted in the presence of the chloro groups, or one chloro group can be substituted in preference to the other depending on the reaction conditions and the nature of the nucleophile.

Strategies for selective functionalization often involve:

Control of Reaction Conditions: By carefully controlling parameters such as temperature, reaction time, and the stoichiometry of reagents, it is possible to favor one reaction pathway over another.

Use of Protecting Groups: The hydroxyl group in halogenated propanols can be protected to allow for selective reactions at the halogenated centers. The protecting group can then be removed in a subsequent step.

Choice of Nucleophile/Electrophile: The nature of the reacting species plays a crucial role. Hard and soft acid-base (HSAB) theory can often be used to predict the regioselectivity of nucleophilic substitution reactions.

Catalysis: The use of specific catalysts can direct a reaction to a particular site on the molecule, enhancing selectivity. For example, transition metal catalysts are widely used to facilitate cross-coupling reactions at specific carbon-halogen bonds.

These strategies enable the synthesis of a wide array of complex molecules from simple halogenated propane building blocks, highlighting their importance in modern organic synthesis.

Chemical Reactivity and Mechanistic Elucidation of 1,3 Dichloro 2 Chloromethoxy Propane

Nucleophilic Substitution Reactions

The structure of 1,3-dichloro-2-(chloromethoxy)propane features three potential sites for nucleophilic attack: the two primary chlorine atoms attached to the propane (B168953) backbone (C1 and C3) and the chlorine atom on the methoxy (B1213986) group. The reactivity at these sites is dictated by the interplay of steric and electronic effects, which determine the preferred mechanistic pathway.

Investigations into SN1 and SN2 Pathways of Chlorine Atoms

The two chlorine atoms on the propane backbone are attached to primary carbons. Nucleophilic substitution at primary alkyl halides is generally disfavored via the SN1 mechanism due to the high instability of the resulting primary carbocation. Therefore, these positions are expected to react predominantly through an SN2 pathway. This mechanism involves a backside attack by the nucleophile, leading to a concerted bond-forming and bond-breaking process.

The chloromethyl ether moiety (-O-CH₂-Cl) presents a more complex scenario. While it is also a primary halide, the adjacent oxygen atom can exert significant electronic influence. The lone pairs on the oxygen atom can stabilize an adjacent carbocation through resonance, a phenomenon that strongly favors an SN1 mechanism. α-Chloroethers are known to be highly reactive towards nucleophilic substitution, often proceeding rapidly via an SN1 pathway due to the formation of a resonance-stabilized oxocarbenium ion intermediate.

Thus, a competition between SN1 and SN2 pathways is expected, with the chloromethoxy group likely being the most reactive site, probably via an SN1 mechanism, while the 1,3-dichloro positions would react via an SN2 mechanism.

Table 1: Predicted Nucleophilic Substitution Pathways for this compound

Reactive Site Carbon Type Predicted Primary Mechanism Rationale
1-chloro & 3-chloro Primary SN2 Sterically unhindered; primary carbocation is unstable.

Reactivity Towards Various Nucleophiles (e.g., Alcohols, Amines, Thiols)

Given the high reactivity of the α-chloroether group, nucleophiles such as alcohols, amines, and thiols are expected to readily displace the chloromethoxy chlorine. The reactions with the terminal chlorides would likely require more forcing conditions.

Alcohols (ROH): Reaction with an alcohol would lead to the formation of an acetal. This reaction is typically fast at the chloromethoxy position.

Amines (RNH₂): Amines, being strong nucleophiles, would react to form an amino ether derivative. Subsequent reaction at the terminal positions could lead to di- or tri-substituted products.

Thiols (RSH): Thiols are excellent nucleophiles and would react to form a thioether. Kinetic studies on related biothiols in SNAr reactions indicate that the sulfhydryl group is a potent nucleophilic center. doubtnut.com

Table 2: Hypothetical Nucleophilic Substitution Reactions and Products

Nucleophile Reagent Example Predicted Major Product (Substitution at Chloromethoxy Position)
Alcohol Ethanol (CH₃CH₂OH) 1,3-Dichloro-2-(ethoxymethoxy)propane
Amine Ethylamine (CH₃CH₂NH₂) N-((1,3-dichloropropan-2-yloxy)methyl)ethanamine

Stereochemical Outcomes of Substitution Processes

The parent molecule, this compound, is achiral. However, stereochemical considerations become important if a chiral nucleophile is used or if a substitution reaction creates a stereocenter.

SN2 Reactions: Substitution at the C1 or C3 positions via an SN2 mechanism would proceed with inversion of configuration if a stereocenter were present or created.

SN1 Reactions: The SN1 reaction at the chloromethoxy position proceeds through a planar oxocarbenium ion intermediate. chegg.com Attack by a nucleophile can occur from either face of this intermediate, which would lead to a racemic mixture if the substitution creates a new stereocenter.

Electrophilic and Radical Reactions

Analysis of Oxidation Pathways and Products

The oxidation of this compound could potentially occur at several sites. Ethers are susceptible to oxidation at the α-carbon. Oxidation of the chloromethoxy group could lead to the formation of an ester. Furthermore, the secondary carbon of the propane backbone could be oxidized, though this would likely require strong oxidizing agents. The metabolism of the related compound, 1,3-dichloro-2-propanol (B29581), involves oxidation to metabolites such as β-chlorolactate, suggesting that the propane backbone is susceptible to oxidative transformation. wikipedia.org

Table 3: Potential Oxidation Products

Oxidizing Agent Potential Product(s)
Strong Oxidants (e.g., KMnO₄, CrO₃) Formate (B1220265) esters, further chlorinated species, cleavage products.

Studies on Light-Induced and Radical-Mediated Transformations

In the presence of UV light, the carbon-chlorine bonds in this compound can undergo homolytic cleavage to generate radical intermediates. youtube.com This initiation step would be followed by propagation and termination steps, characteristic of radical chain reactions. youtube.com

Initiation: Homolysis of a C-Cl bond to form a chlorine radical and an organic radical.

Propagation: The organic radical can react with other molecules, or the chlorine radical can abstract a hydrogen atom from the propane backbone, leading to a new organic radical.

Termination: Combination of two radical species to form a stable product.

These reactions are typically unselective and would likely lead to a complex mixture of products, including further chlorinated species, dimers, and products of reaction with the solvent. wikipedia.org

Reactivity with Organometallic Reagents (e.g., Grignard Reagents)

The reaction of this compound with organometallic reagents like Grignard reagents (R-MgX) is anticipated to be complex due to the presence of three electrophilic carbon centers susceptible to nucleophilic attack. The primary sites of reaction are the carbon of the chloromethoxy group and the two carbons bearing the chloro groups at the 1 and 3 positions.

The chloromethoxy group, as an α-chloroether, is significantly more reactive towards nucleophiles than the primary alkyl chlorides. This heightened reactivity is due to the ability of the adjacent oxygen atom to stabilize the developing positive charge at the α-carbon via resonance in a transition state with SN1 character. This stabilization facilitates the departure of the chloride leaving group.

A Grignard reagent, being a potent nucleophile, would likely attack the electrophilic carbon of the chloromethoxy group first. byjus.com The reaction would proceed via a nucleophilic substitution mechanism.

Expected Reaction Pathway:

Step 1: Nucleophilic Attack: The Grignard reagent (R-MgX) attacks the carbon of the -O-CH2-Cl moiety.

Step 2: Substitution: The chloride ion is displaced, forming a new carbon-carbon bond and yielding an ether product: 1,3-dichloro-2-(alkoxymethoxy)propane.

The general mechanism for the reaction of Grignard reagents with electrophilic carbons is well-established. masterorganicchemistry.commasterorganicchemistry.com Given the high reactivity of α-chloroethers, this initial substitution is expected to be rapid and occur at lower temperatures compared to substitution at the primary chloride positions. Reaction at the 1,3-dichloro positions would likely require more forcing conditions and would compete with the primary reaction, potentially leading to a mixture of mono- and polysubstituted products depending on the stoichiometry of the Grignard reagent used.

Rearrangement and Elimination Mechanisms

Investigation of Intramolecular Cyclization Processes

Intramolecular cyclization of this compound is a plausible but unconfirmed reaction pathway. Such a process would likely involve a nucleophilic attack from the oxygen atom onto one of the electrophilic carbons at position 1 or 3, displacing a chloride ion. This would lead to the formation of a cyclic oxonium ion intermediate.

For this to occur, the molecule would need to adopt a specific conformation to allow for the proximity of the reacting centers. The formation of a five-membered ring is generally kinetically favored. The resulting cyclic intermediate would be highly reactive and could undergo subsequent reactions, such as ring-opening by a nucleophile. While cyclization reactions of similar bifunctional molecules are known, specific studies documenting this process for this compound are absent from the literature. For instance, the related compound 1,3-dichloroacetone (B141476) is known to undergo cyclization with various nucleophiles to form heterocyclic systems. researchgate.net

Analysis of Dehydrohalogenation Reactions

Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a molecule, typically to form an alkene. wikipedia.org This reaction is promoted by the presence of a strong base. saskoer.ca In this compound, there are hydrogen atoms on the carbons adjacent to the chloro-substituted carbons, making dehydrohalogenation a theoretically possible reaction.

The reaction would likely proceed via an E2 (bimolecular elimination) mechanism in the presence of a strong, non-nucleophilic base like potassium tert-butoxide. youtube.combingol.edu.tr The base would abstract a proton from a carbon adjacent to one of the C-Cl bonds, leading to the concerted formation of a double bond and the expulsion of the chloride leaving group.

Potential Dehydrohalogenation Products:

Elimination of HCl from the 1,2-positions would yield 3-chloro-2-(chloromethoxy)-1-propene.

Elimination of HCl from the 2,3-positions would yield 1-chloro-2-(chloromethoxy)-1-propene.

The stability of the resulting alkene (Zaitsev's rule) and steric factors (Hofmann's rule), particularly the bulkiness of the base used, would influence the regioselectivity of the reaction. However, a significant competing reaction would be the base-mediated degradation of the highly reactive chloromethoxy group, which could complicate the reaction and reduce the yield of simple elimination products.

Mechanistic Studies via Computational Chemistry and Isotopic Labeling

Elucidation of Transition States and Reaction Intermediates

No specific computational studies on the transition states and reaction intermediates of this compound reactions have been published. However, the reactivity of the chloromethoxy group can be understood by analogy to other SN1-prone systems. The substitution reaction at this position likely proceeds through a carbocation-like transition state.

The mechanism would be on the borderline between SN1 and SN2. nih.gov A true SN1 mechanism involves the formation of a discrete oxocarbenium ion intermediate (R-O-CH2+), which is stabilized by the resonance donation from the adjacent oxygen atom. researchgate.netmasterorganicchemistry.comlibretexts.org This intermediate would be planar, and subsequent attack by a nucleophile could occur from either face. A computational approach would involve modeling the energy profile of the reaction, calculating the activation energy for the departure of the chloride ion to form the intermediate, and mapping the subsequent reaction pathway with a nucleophile.

Kinetic Isotope Effects in Rate-Determining Steps

Kinetic Isotope Effect (KIE) studies are powerful tools for elucidating reaction mechanisms by observing changes in reaction rates upon isotopic substitution. libretexts.org No KIE studies have been reported for this compound.

Theoretically, a KIE study could be designed to probe the mechanism of substitution at the chloromethoxy position. For example, if the reaction proceeds via a pure SN1 mechanism, the rate-determining step is the cleavage of the C-Cl bond. youtube.com In this case, substituting the hydrogen atoms on the chloromethyl group with deuterium (B1214612) (i.e., -O-CD2-Cl) would result in a small secondary kinetic isotope effect (kH/kD > 1). wikipedia.orgprinceton.edu This is because the C-D bonds are stronger than C-H bonds, and the change in hybridization from sp3 in the reactant to sp2 in the carbocation intermediate is sensitive to this isotopic substitution.

Similarly, a solvent isotope effect could be observed if the reaction is a solvolysis, providing insight into the role of the solvent in the transition state. chem-station.com

Advanced Applications in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

The reactivity of the three chlorine atoms in 1,3-dichloro-2-(chloromethoxy)propane, which can be selectively addressed under different reaction conditions, underpins its utility as a versatile building block in organic synthesis. This trifunctionality allows for the sequential introduction of various functionalities, enabling the construction of intricate organic molecules.

The propane (B168953) backbone of this compound, equipped with three distinct points for chemical modification, serves as a foundational scaffold for the synthesis of more complex organic structures. Through nucleophilic substitution reactions, the chlorine atoms can be displaced by a wide array of nucleophiles, including amines, alkoxides, and thiolates, leading to the formation of highly functionalized acyclic and cyclic compounds.

The differential reactivity of the primary chlorides versus the chloromethoxy group can be exploited for regioselective synthesis. For instance, the chloromethoxy group is generally more susceptible to hydrolysis or nucleophilic attack than the primary chloro groups, allowing for a stepwise functionalization strategy. This controlled reactivity is crucial for the assembly of complex target molecules where precise installation of chemical moieties is required.

Table 1: Potential Nucleophilic Substitution Reactions for Scaffold Elaboration

Nucleophile Reagent Example Product Functional Group
Amine Ammonia, Primary/Secondary Amines Amino, Substituted Amino
Alkoxide Sodium Methoxide, Potassium tert-Butoxide Ether
Thiolate Sodium Thiophenoxide Thioether
Cyanide Sodium Cyanide Nitrile

This compound is a key precursor for the synthesis of a variety of glycerol (B35011) ether derivatives. The synthetic pathway typically involves the initial hydrolysis or alcoholysis of the chloromethoxy group to unveil a hydroxyl functionality at the C2 position of the propane backbone. The resulting 1,3-dichloro-2-propanol (B29581) can then undergo further chemical transformations.

Subsequent etherification of the newly formed hydroxyl group, followed by substitution of the two primary chloro groups, leads to the formation of diverse glycerol diethers. Alternatively, the primary chloro groups can be first substituted, followed by modification of the central hydroxyl group. This synthetic flexibility allows for the preparation of a wide range of glycerol ether derivatives with tailored properties for various applications, including as surfactants, solvents, and pharmaceutical intermediates.

Table 2: Exemplary Synthesis of a Glycerol Diether Derivative

Step Reagents and Conditions Intermediate/Product
1. Hydrolysis H₂O, mild acid or base catalyst 1,3-dichloro-2-propanol
2. Etherification Alkyl halide, Williamson ether synthesis conditions 1,3-dichloro-2-alkoxypropane

The trifunctional nature of this compound makes it a valuable synthon for the construction of various heterocyclic compounds. By reacting with dinucleophiles, this compound can participate in cyclization reactions to form saturated and unsaturated heterocycles.

For example, reaction with a diamine can lead to the formation of piperazine (B1678402) or other nitrogen-containing heterocyclic rings. Similarly, reaction with a diol or a dithiol can yield cyclic ethers (e.g., derivatives of 1,4-dioxane) or cyclic thioethers, respectively. The specific structure of the resulting heterocycle depends on the nature of the dinucleophile and the reaction conditions employed. This approach provides a convergent strategy for the synthesis of complex heterocyclic frameworks that are prevalent in pharmaceuticals and agrochemicals.

Contributions to Polymer Chemistry and Material Development

In the realm of materials science, this compound offers significant potential due to its ability to act as both a monomer and a cross-linking agent. Its incorporation into polymer structures can impart unique properties, leading to the development of advanced materials with specialized functions.

As a trifunctional monomer, this compound can be used in polycondensation reactions to create branched or cross-linked polymers. When reacted with difunctional co-monomers, such as diols or diamines, it can lead to the formation of complex, three-dimensional polymer networks.

The resulting polymers, which can be classified as polyethers or polyamines depending on the co-monomer, may exhibit enhanced thermal stability, mechanical strength, and chemical resistance compared to their linear counterparts. The degree of branching and the final properties of the polymer can be controlled by adjusting the stoichiometry of the monomers and the polymerization conditions.

The presence of three reactive chloro groups allows this compound to function as an effective cross-linking agent for a variety of polymers. When introduced into a polymer matrix containing nucleophilic functional groups (e.g., hydroxyl, amino, or thiol groups), it can form covalent bonds between polymer chains, leading to the formation of a cross-linked network.

This cross-linking process can significantly modify the properties of the material, transforming a thermoplastic into a thermoset, and thereby improving its dimensional stability, solvent resistance, and mechanical properties. The efficiency of cross-linking and the final properties of the material are dependent on the concentration of the cross-linking agent, the nature of the polymer, and the curing conditions.

Table 3: Potential Polymer Systems for Cross-linking

Polymer Type Functional Group Resulting Material Properties
Polyvinyl alcohol Hydroxyl (-OH) Increased water resistance, improved mechanical strength
Poly(ethylene imine) Amino (-NH₂) Enhanced adhesion, formation of hydrogels

Application in the Development of Catalytic Materials

While direct application of this compound in the development of catalytic materials is not extensively documented in publicly available literature, the role of chlorinated organic compounds in the synthesis and modification of catalysts is a well-established area of materials science. Chlorinated hydrocarbons can be utilized as precursors or modifying agents in the preparation of heterogeneous catalysts.

The presence of chlorine in catalyst precursors can influence the final properties of the catalytic material, such as the dispersion of the active metal phase, the acidity of the support, and ultimately, the catalyst's activity and selectivity in a given reaction. For instance, in the preparation of some supported metal catalysts, chlorine-containing precursors are used to achieve a high dispersion of metal nanoparticles on the support material. The chlorine content often needs to be carefully controlled during catalyst preparation and subsequent treatments, as residual chlorine can sometimes act as a poison to the catalyst in certain reactions.

Given its structure, this compound could theoretically serve as a source of chlorine in catalyst preparation. The reactivity of its chloro groups could be exploited to anchor specific catalytic species to a support material. However, the complexity of the molecule and the presence of multiple reactive sites would necessitate careful control of reaction conditions to achieve the desired catalytic architecture.

Generation of Specialty Chemicals and Precursors

This compound is a highly functionalized molecule with multiple reactive centers, making it a versatile precursor for the synthesis of a variety of specialty chemicals. The presence of three chlorine atoms, situated in different chemical environments (primary and within a chloromethoxy group), allows for selective and sequential reactions to build more complex molecular architectures.

Synthesis of Modified Ethers with Specific Functional Groups

The structure of this compound is amenable to the synthesis of modified ethers through nucleophilic substitution reactions, most notably the Williamson ether synthesis. wikipedia.orglibretexts.org In this type of reaction, an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide, forming an ether. wikipedia.org

Due to the presence of three chlorine atoms, this compound can react with one or more equivalents of an alkoxide to yield a variety of ether derivatives. The reactivity of the different chlorine atoms may vary, potentially allowing for a degree of regioselectivity. The chlorine in the chloromethoxy group is part of a chloroalkyl ether, which can be highly reactive towards nucleophilic attack. The two primary chloro groups on the propane backbone are also susceptible to substitution.

For example, reaction with a simple alkoxide, such as sodium ethoxide, could lead to the substitution of one, two, or all three chlorine atoms, depending on the stoichiometry and reaction conditions. This would result in the formation of mono-, di-, or tri-ethoxy derivatives.

Furthermore, by using functionalized alkoxides, ethers with specific pendant groups can be synthesized. For instance, reacting this compound with the sodium salt of a hydroxy-terminated polyethylene (B3416737) glycol could introduce oligoether chains into the molecule. The difunctional nature of the starting material also opens up the possibility of using it as a cross-linking agent in polymer synthesis.

Below is an interactive table summarizing the potential products from the Williamson ether synthesis using this compound with a generic alkoxide (RO⁻).

Reactant (Alkoxide) Potential Product(s) Reaction Type
1 equivalent of RO⁻Monosubstituted etherNucleophilic Substitution (Sₙ2)
2 equivalents of RO⁻Disubstituted etherNucleophilic Substitution (Sₙ2)
3 equivalents of RO⁻Trisubstituted etherNucleophilic Substitution (Sₙ2)
A diol (HO-R-OH)Cyclic ether or polymeric etherIntramolecular or Intermolecular Nucleophilic Substitution

Application in the Preparation of Azido-derivatives for Energetic Materials Research

The synthesis of high-energy materials is an active area of research, with a focus on developing compounds that have a high heat of formation and can release a large amount of energy upon decomposition. chemistry-chemists.comorgchemres.org Azido (B1232118) (-N₃) groups are known to be highly energetic functionalities, and the introduction of multiple azido groups into a single molecule can lead to the formation of potent energetic materials. nih.gov

Dichlorinated and polychlorinated alkanes are valuable precursors for the synthesis of azido-derivatives. The chlorine atoms can be displaced by azide (B81097) ions (N₃⁻), typically from a source like sodium azide, in a nucleophilic substitution reaction. dtic.mil

This compound, with its three chlorine atoms, is a potential precursor for the synthesis of triazido derivatives. The reaction with an excess of sodium azide in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), would be expected to replace all three chlorine atoms with azido groups.

The general reaction scheme is as follows:

C₄H₇Cl₃O + 3 NaN₃ → C₄H₇(N₃)₃O + 3 NaCl

The resulting triazido compound would be a high-nitrogen content molecule, a key characteristic of many energetic materials. The energy release from such a compound is primarily due to the decomposition of the azido groups to form highly stable nitrogen gas (N₂).

Research into energetic materials often involves a careful balance between energy content and stability. While the introduction of azido groups increases the energy content, it can also increase the sensitivity of the compound to shock, friction, and heat. Therefore, the synthesis and handling of such materials require specialized safety precautions.

The table below outlines the key steps and considerations in the synthesis of azido-derivatives from this compound for energetic materials research.

Step Description Key Parameters
Azidation Nucleophilic substitution of chloride ions with azide ions.Azide source (e.g., Sodium Azide), solvent (e.g., DMF, DMSO), temperature, reaction time.
Purification Isolation of the azido-derivative from the reaction mixture.Extraction, chromatography.
Characterization Confirmation of the structure and purity of the synthesized compound.NMR spectroscopy, IR spectroscopy, elemental analysis.
Energetic Properties Evaluation Assessment of the thermal stability and energy release.Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA).

Computational and Theoretical Investigations of 1,3 Dichloro 2 Chloromethoxy Propane

Quantum Chemical Analysis of Molecular Structure and Electronic Properties

Quantum chemical methods are instrumental in elucidating the molecular structure and electronic characteristics of chemical compounds. For 1,3-dichloro-2-(chloromethoxy)propane, these theoretical approaches can predict its geometry, orbital energies, and charge distribution, offering a lens into its potential reactivity and physical properties.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a robust computational method for predicting the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations would likely be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Based on DFT Calculations of Analogous Compounds)

Parameter Predicted Value
C-C Bond Length (propane backbone) ~1.54 Å
C-H Bond Length ~1.09 Å
C-Cl Bond Length ~1.78 Å
C-O Bond Length (ether) ~1.43 Å
C-C-C Bond Angle ~112°
H-C-H Bond Angle ~109.5°
Cl-C-C Bond Angle ~110°

Note: These values are estimations based on standard bond lengths and angles in similar chlorinated and ether-containing organic molecules.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the atoms with lone pairs of electrons, namely the oxygen and chlorine atoms. The LUMO, conversely, would likely be distributed along the C-Cl and C-O antibonding orbitals. A significant HOMO-LUMO gap would be anticipated due to the presence of strong covalent bonds, rendering the molecule relatively stable under normal conditions.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

Molecular Orbital Predicted Energy (eV)
HOMO ~ -11.5
LUMO ~ -0.5

Note: These are estimated energy values based on typical ranges for similar halogenated ethers.

Electrostatic Potential Mapping and Charge Distribution

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the ESP map would be expected to show negative potential (typically colored red) around the electronegative chlorine and oxygen atoms, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be anticipated around the hydrogen atoms and, to a lesser extent, the carbon atoms bonded to the electronegative atoms, marking them as potential sites for nucleophilic attack.

Mulliken charge analysis would further quantify the partial charges on each atom, confirming the qualitative picture provided by the ESP map. The chlorine and oxygen atoms would possess significant negative partial charges, while the carbon and hydrogen atoms would carry positive partial charges.

Conformational Analysis and Intramolecular Interactions

The flexibility of the single bonds in this compound allows it to exist in various spatial arrangements or conformations. Understanding these conformations and the interactions that govern their stability is crucial for a complete picture of the molecule's behavior.

Potential Energy Surface Scans for Rotational Isomers

A potential energy surface (PES) scan is a computational technique used to explore the energy changes associated with the rotation around one or more single bonds. For this compound, PES scans would be performed for the rotation around the C1-C2 and C2-C3 bonds of the propane (B168953) backbone, as well as the C-O bond of the chloromethoxy group.

These scans would reveal the various stable conformers (rotational isomers) that exist as local minima on the potential energy surface. The most stable conformer would be the one that minimizes steric repulsions and maximizes stabilizing intramolecular interactions. It is expected that staggered conformations would be energetically favored over eclipsed conformations. The relative energies of the different conformers would determine their population distribution at a given temperature.

Investigation of Halogen Bonding and Other Non-Covalent Interactions

Within the molecular structure of this compound, the possibility of intramolecular non-covalent interactions exists. Halogen bonding, a directional interaction between a halogen atom (in this case, chlorine) and a Lewis base (such as the oxygen atom), could play a role in stabilizing certain conformations. The chlorine atom can act as a halogen bond donor due to the presence of a region of positive electrostatic potential on its outer side (the σ-hole).

Spectroscopic Property Predictions and Interpretations

Computational chemistry offers powerful tools for predicting and interpreting the spectroscopic properties of molecules, providing insights that complement and guide experimental work. For this compound, theoretical calculations can elucidate its conformational landscape and predict its spectral signatures, such as vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for identifying the compound, understanding its structural characteristics, and analyzing its dynamic behavior.

Simulated Vibrational Spectra (IR, Raman) for Conformational Assignment

Vibrational spectroscopy is a key technique for identifying functional groups and determining the structure of molecules. However, the presence of multiple conformers can complicate the interpretation of experimental infrared (IR) and Raman spectra. Computational simulations of these spectra for different possible conformations of this compound can aid in the assignment of experimental bands to specific vibrational modes of specific conformers.

The general approach for such a study involves:

Conformational Search: Identifying all possible stable conformations of the molecule through systematic or stochastic searches of the potential energy surface.

Geometry Optimization and Frequency Calculation: Optimizing the geometry of each conformer using quantum mechanical methods, most commonly Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G**). This is followed by a frequency calculation for each optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain the harmonic vibrational frequencies.

Spectral Simulation: Generating the theoretical IR and Raman spectra from the calculated frequencies and intensities. The calculated frequencies are often scaled by an empirical factor to better match experimental values.

For molecules with significant conformational flexibility, such as this compound, the predicted spectra for different conformers can exhibit noticeable differences, particularly in the fingerprint region. These differences arise from changes in molecular symmetry and the coupling of vibrational modes, which are sensitive to the dihedral angles of the molecule.

Table 1: Illustrative Example of Calculated Vibrational Frequencies for Two Hypothetical Conformers of this compound

Vibrational ModeConformer A Frequency (cm⁻¹)Conformer B Frequency (cm⁻¹)Description
ν(C-H)29802985C-H stretching
ν(C-O-C)11201135Asymmetric C-O-C stretching
ν(C-Cl)750760C-Cl stretching
δ(CH₂)14501455CH₂ scissoring

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational results for this compound are not available.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

NMR spectroscopy is another powerful tool for structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule, which can be compared with experimental data to confirm the structure or to assign signals to specific nuclei. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for predicting NMR chemical shifts.

The accuracy of the predicted chemical shifts depends on several factors, including the level of theory, the basis set, and the treatment of solvent effects. For flexible molecules, it is often necessary to calculate the chemical shifts for all low-energy conformers and then compute a Boltzmann-weighted average to obtain a value that can be compared with the experimental spectrum, which represents an average over all populated conformations at a given temperature.

Again, while specific predictions for this compound are not found in the literature, the methodology is well-established. For example, the ¹³C NMR spectrum of the related compound 1,3-dichloropropane (B93676) shows signals at 41.5 and 35.0 ppm. yale.edu Computational predictions for this compound would be expected to show distinct signals for the different carbon environments in the molecule.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
-CH₂Cl45.2
-CHO-78.5
-O-CH₂-Cl65.8

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational results for this compound are not available.

Reaction Modeling and Pathway Prediction

Computational chemistry can also be used to model chemical reactions, providing insights into reaction mechanisms, transition states, and the factors that control reactivity. This is particularly valuable for understanding the formation, degradation, and potential transformations of this compound.

Computational Study of Elementary Reaction Steps and Mechanisms

By mapping the potential energy surface of a reaction, computational methods can identify the reactants, products, intermediates, and transition states involved in a chemical transformation. This allows for the detailed elucidation of reaction mechanisms. For a given reaction of this compound, such as hydrolysis or nucleophilic substitution, computational studies would involve:

Locating Stationary Points: Optimizing the geometries of all species involved in the reaction.

Transition State Searching: Locating the transition state structure that connects the reactants and products.

Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that the found transition state correctly connects the desired reactant and product.

While no specific reaction modeling studies for this compound have been published, research on the reactions of similar compounds, such as the dehydrochlorination of 1,3-dichloropropanol to form epichlorohydrin, has been successfully modeled using DFT. researchgate.net These studies provide a framework for how the reactions of this compound could be investigated computationally.

Thermodynamic and Kinetic Descriptors for Chemical Transformations

From the computed potential energy surface, various thermodynamic and kinetic descriptors can be calculated to provide a quantitative understanding of the reaction.

Thermodynamic Descriptors:

Enthalpy of Reaction (ΔH): The difference in the electronic energies of the products and reactants, corrected for zero-point vibrational energy and thermal contributions.

Gibbs Free Energy of Reaction (ΔG): Determines the spontaneity of a reaction and the position of the equilibrium.

Kinetic Descriptors:

Activation Energy (Ea): The energy difference between the transition state and the reactants, which is the primary determinant of the reaction rate.

Rate Constants (k): Can be estimated using transition state theory, which relates the rate constant to the Gibbs free energy of activation.

These descriptors are crucial for predicting the feasibility and rate of chemical transformations involving this compound under various conditions.

Table 3: Illustrative Thermodynamic and Kinetic Data for a Hypothetical Reaction of this compound

ParameterValue
Enthalpy of Reaction (ΔH)-25.5 kcal/mol
Gibbs Free Energy of Reaction (ΔG)-22.1 kcal/mol
Activation Energy (Ea)15.3 kcal/mol

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational results for this compound are not available.

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Method Development

Chromatography is the cornerstone for separating 1,3-Dichloro-2-(chloromethoxy)propane from potential interferents. Both gas and liquid chromatography, coupled with mass spectrometry, provide the required selectivity and sensitivity.

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile chlorinated hydrocarbons. epa.govcromlab-instruments.es The optimization of GC-MS parameters is critical to achieve good chromatographic resolution, peak shape, and sensitivity. For compounds like this compound, method development would focus on several key areas.

Column Selection : A low-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5MS or VF-5ms), is often suitable for the separation of chlorinated hydrocarbons. cromlab-instruments.esnih.gov These columns separate compounds primarily based on their boiling points and are robust for a wide range of analytes.

Injection Mode : A splitless injection is typically employed to ensure the quantitative transfer of the analyte onto the column, which is crucial for achieving low detection limits. nih.gov The injector temperature must be optimized to ensure complete volatilization of the compound without causing thermal degradation.

Oven Temperature Program : A programmed temperature ramp is essential for good separation. The program typically starts at a low initial temperature to trap volatile analytes, followed by a gradual increase to elute the target compound and then a final high-temperature hold to clean the column of any high-boiling residues.

Mass Spectrometer Parameters : Electron Ionization (EI) is a common ionization technique for such compounds. However, for halogenated molecules, Electron Capture Negative Ionization (ECNI) can offer significantly higher sensitivity. acs.org In ECNI mode, the molecule captures a low-energy electron, often leading to the loss of a chlorine atom and the formation of a [M-Cl]⁻ ion, which can be a highly selective and abundant ion for quantification. Optimization of the ion source temperature is also crucial, as it can influence fragmentation patterns and sensitivity. nih.gov

Below is an interactive data table summarizing typical starting parameters for the GC-MS analysis of a chlorinated ether like this compound, based on methods for similar analytes.

ParameterTypical SettingRationale/Comment
GC Column30 m x 0.25 mm ID, 0.25 µm film (e.g., TG-5SilMS)Standard low-polarity column providing good resolution for chlorinated pesticides and similar compounds. cromlab-instruments.es
Carrier GasHelium at 1.0-1.5 mL/min (constant flow)Inert carrier gas, standard for GC-MS applications.
Injection ModeSplitlessMaximizes analyte transfer to the column for trace-level analysis. nih.gov
Inlet Temperature250-280 °CEnsures rapid volatilization without thermal degradation.
Oven Program60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)A generic starting point; must be optimized for separation from specific matrix components.
Ionization ModeElectron Capture Negative Ionization (ECNI) or Electron Ionization (EI)ECNI often provides superior sensitivity for highly halogenated compounds. acs.org
MS Source Temp.200-250 °CAffects fragmentation and sensitivity; lower temperatures can sometimes reduce fragmentation. nih.gov
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only characteristic ions of the target analyte. nih.gov

While GC-MS is often preferred for volatile chlorinated compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative, particularly for less volatile or thermally labile compounds and as a confirmatory technique. acs.org The development of LC-MS protocols for this compound would involve optimizing the mobile phase, stationary phase, and MS interface.

Chromatographic Mode : Reversed-phase liquid chromatography (RPLC) is the most common approach. A C18 column is a versatile starting point, offering good retention for moderately polar organic molecules.

Mobile Phase : A typical mobile phase would consist of a gradient mixture of water and an organic solvent like methanol (B129727) or acetonitrile. Additives such as formic acid or ammonium (B1175870) formate (B1220265) may be used to improve peak shape and ionization efficiency.

Ionization Source : Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are standard interfaces. For halogenated compounds that may not ionize well by ESI, APCI can be more effective. In ESI, the formation of adducts, such as chloride adducts ([M+Cl]⁻) in negative ion mode, can be promoted to enhance sensitivity. acs.org This is sometimes achieved by adding a source of chloride ions to the mobile phase post-column.

The following data table outlines typical parameters for developing an LC-MS method for this compound.

ParameterTypical SettingRationale/Comment
LC ColumnC18 stationary phase (e.g., 2.1 x 100 mm, 1.8 µm)Standard reversed-phase column for a wide range of organic analytes.
Mobile Phase AWater + 0.1% Formic AcidAqueous component; acid aids in protonation for positive ion mode.
Mobile Phase BAcetonitrile or Methanol + 0.1% Formic AcidOrganic component for eluting the analyte.
GradientStart at 10-20% B, ramp to 95% BGradient elution is necessary to separate compounds with varying polarities and clean the column.
Flow Rate0.2-0.4 mL/minTypical for analytical scale UHPLC/HPLC columns.
Ionization SourceElectrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)ESI is common, but APCI can be better for less polar compounds. Analysis in both positive and negative modes is recommended.
Detection ModeTandem MS (MS/MS) using Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification in complex matrices.

For highly complex samples where standard chromatography may fail to resolve this compound from matrix interferences, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. gcms.czchemistry-matters.com GCxGC couples two different columns (e.g., a non-polar column in the first dimension and a polar column in the second) via a modulator. nih.govazom.com

This technique separates the entire sample across a two-dimensional plane, resolving components that would otherwise co-elute in a single-column separation. gcms.czazom.com The structured nature of GCxGC chromatograms, where compounds of similar chemical class group together, aids in both targeted analysis and non-targeted screening of halogenated pollutants in challenging matrices like environmental and food samples. chemistry-matters.comnih.gov When coupled with a high-speed detector like a time-of-flight mass spectrometer (TOF-MS), GCxGC provides unparalleled resolving power and detailed chemical fingerprinting capabilities. gcms.cz

High-Resolution Spectroscopic Characterization

While chromatographic techniques separate the compound of interest, spectroscopic methods provide the detailed information required for definitive structural confirmation and elemental composition.

High-resolution mass spectrometry (HRMS) is an indispensable tool for identifying unknown compounds and confirming the identity of target analytes. libretexts.org Unlike nominal mass instruments (e.g., single quadrupoles), HRMS instruments like time-of-flight (TOF) or Orbitrap analyzers can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. libretexts.org

This high mass accuracy allows for the determination of a unique elemental formula. For a molecule like this compound (C₄H₇Cl₃O), HRMS can easily distinguish its molecular ion from other ions that have the same nominal mass but different elemental compositions.

Furthermore, HRMS is critical for analyzing the distinct isotopic patterns of chlorine-containing compounds. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). libretexts.org A molecule with three chlorine atoms, like the target compound, will exhibit a characteristic isotopic cluster of peaks (M, M+2, M+4, M+6) with predictable relative intensities. Observing this pattern with high mass accuracy provides extremely strong evidence for the number of chlorine atoms in the molecule or its fragments. whitman.edu

The theoretical exact masses for the most abundant isotopologues of the molecular ion of this compound are presented in the table below.

Isotopologue FormulaIon DesignationTheoretical Exact Mass (Da)Relative Abundance (%)
¹²C₄¹H₇³⁵Cl₃¹⁶O[M]⁺175.95895100.0
¹²C₄¹H₇³⁵Cl₂³⁷Cl₁¹⁶O[M+2]⁺177.9560097.3
¹²C₄¹H₇³⁵Cl₁³⁷Cl₂¹⁶O[M+4]⁺179.9530531.6
¹²C₄¹H₇³⁷Cl₃¹⁶O[M+6]⁺181.950103.4

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. While one-dimensional (¹H and ¹³C) NMR provides initial information, two-dimensional (2D) NMR experiments are essential to assemble the molecular structure by establishing connectivity between atoms. sdsu.eduyoutube.com

For this compound, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would be used to establish the connectivity within the propane (B168953) backbone, for example, showing a correlation between the methine proton (CH) at position 2 and the methylene (B1212753) protons (CH₂) at positions 1 and 3.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com It allows for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over longer ranges (typically two or three bonds). sdsu.eduyoutube.com HMBC is crucial for connecting different fragments of the molecule. For instance, it would show a correlation from the protons of the chloromethoxy group's methylene (CH₂O) to the carbon at position 2 of the propane backbone, confirming the ether linkage.

Based on the structure of this compound, the following correlations would be expected in 2D NMR spectra. The predicted chemical shifts are estimated based on analogous structures like 1,3-dichloro-2-propanol (B29581). chemicalbook.comresearchgate.net

Predicted 2D NMR Correlations for this compound
Position/GroupProton (¹H) SignalCarbon (¹³C) SignalExpected Key HMBC Correlations (¹H → ¹³C)
-CH₂Cl (C1, C3)HaCaHa → Cb (2-bond), Ha → Ca (self-correlation, sometimes seen)
-CHO- (C2)HbCbHb → Ca (2-bond), Hb → Cc (3-bond)
-OCH₂Cl (Chloromethoxy)HcCcHc → Cb (3-bond)

X-ray Crystallography of Solid Derivatives for Absolute Structure Determination

Information regarding the use of X-ray crystallography on solid derivatives of this compound for absolute structure determination could not be located in the reviewed scientific literature. This technique is theoretically applicable for unambiguous structural confirmation, provided a suitable crystalline derivative of the compound can be synthesized. However, specific studies detailing such an application for this compound have not been identified.

Quantitative Analysis in Research Matrices

Specific research findings on the development of sensitive detection limits and established recovery rates for the analysis of this compound could not be identified. Analytical validation, including the determination of the limit of detection (LOD), limit of quantification (LOQ), and percentage recovery, is a critical component of method development, but published data for this specific analyte is absent.

There are no specific mentions in the available literature of internal standard methodologies developed for the accurate quantification of this compound. For structurally similar compounds like 1,3-Dichloro-2-propanol, deuterated analogues (e.g., 1,3-DCP-d5) are often used as internal standards to correct for matrix effects and variations in sample preparation and instrument response. However, the selection and validation of an appropriate internal standard for this compound have not been documented.

No occurrence studies detailing the application of analytical methods for the detection or quantification of this compound in environmental samples (such as water, soil, or air) were found. While there is research on the environmental presence of other chloropropanols, the occurrence of this specific compound does not appear to be a focus of current environmental monitoring research.

Lack of Scientific Data Prevents In-Depth Analysis of this compound's Environmental Fate

Despite a comprehensive search of scientific literature and environmental databases, detailed information regarding the environmental transformation and chemical fate of the specific compound this compound is not available. Research and regulatory documentation extensively cover related compounds such as 1,3-dichloro-2-propanol and 1,3-dichloropropene; however, specific studies on the hydrolytic and photolytic degradation, as well as the adsorption and volatilization characteristics of this compound, are not present in the public domain.

Consequently, it is not possible to provide a scientifically accurate and detailed article on the environmental transformation and chemical fate of this compound that adheres to the requested outline. The absence of empirical data on its behavior in abiotic systems prevents a meaningful discussion of its kinetic studies, degradation products, and mechanisms. Similarly, information on its interaction with environmental compartments such as soil and water, and its potential for volatilization, remains uncharacterized.

Until specific research is conducted and published on this compound, any discussion of its environmental impact would be speculative and fall outside the required standards of scientific accuracy.

Environmental Transformation and Chemical Fate in Abiotic Systems

Adsorption and Volatilization in Environmental Compartments

Modeling Sorption Behavior to Soil and Sediment Components

No published studies or modeling data were found that describe the sorption behavior of 1,3-Dichloro-2-(chloromethoxy)propane to soil and sediment. Information regarding its soil organic carbon-water (B12546825) partition coefficient (Koc) or other relevant sorption coefficients is not available. Consequently, it is not possible to model its partitioning and mobility in terrestrial and aquatic environments.

Estimation of Volatilization Rates from Water and Soil Surfaces

There is no available data on the Henry's Law constant or vapor pressure specific to this compound, which are essential for estimating its volatilization from water and soil. As a result, its potential for atmospheric release from contaminated environmental compartments cannot be assessed.

Metabolite Identification and Transformation Product Analysis in Abiotic Systems

Characterization of Major and Minor Degradation Products

No studies have been identified that investigate the abiotic degradation of this compound. Therefore, its major and minor degradation products in environmental systems such as water, soil, or sediment remain unknown. The pathways and rates of its transformation through processes like hydrolysis, photolysis, or oxidation have not been documented.

Development of Analytical Strategies for Environmental Metabolite Profiling

In the absence of identified degradation products, no analytical strategies have been specifically developed for the environmental metabolite profiling of this compound. Standard analytical methods for the parent compound may exist for quality control purposes, but methodologies for the extraction, separation, and identification of its potential environmental metabolites have not been reported in the reviewed literature.

Q & A

Q. What advanced purification techniques are required to isolate trace impurities from this compound?

  • Methodological Answer : Preparative HPLC with chiral columns resolves enantiomeric impurities. Impurity profiling via LC-QTOF-MS identifies by-products (e.g., dechlorinated derivatives). Process analytical technology (PAT) monitors real-time purity during synthesis .

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